N-(2-chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
CAS No.:
Cat. No.: VC16353377
Molecular Formula: C16H13ClN2O2S
Molecular Weight: 332.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13ClN2O2S |
|---|---|
| Molecular Weight | 332.8 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H13ClN2O2S/c17-13-7-3-1-5-11(13)9-18-15(20)10-19-16(21)12-6-2-4-8-14(12)22-19/h1-8H,9-10H2,(H,18,20) |
| Standard InChI Key | IQHFSNYNVLIXCY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(2-Chlorobenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide features a benzothiazole core fused to a sulfone group at position 3, linked via an acetamide bridge to a 2-chlorobenzyl substituent. The benzothiazole ring system is aromatic, contributing to planar stability, while the chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability. The acetamide linker provides conformational flexibility, enabling interactions with diverse biological targets.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 332.8 g/mol | |
| IUPAC Name | N-[(2-Chlorophenyl)methyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide | |
| Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3S2)Cl |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity of the compound. The -NMR spectrum exhibits distinct signals for the chlorobenzyl aromatic protons (δ 7.2–7.4 ppm), benzothiazole protons (δ 7.5–8.1 ppm), and acetamide NH (δ 10.2 ppm). Mass spectrometry data aligns with the molecular weight, showing a parent ion peak at m/z 332.8.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a three-step sequence:
-
Benzothiazole Formation: Condensation of 2-aminothiophenol with chloroacetyl chloride yields the benzothiazole core.
-
Chlorobenzyl Incorporation: Nucleophilic substitution attaches the 2-chlorobenzyl group to the acetamide intermediate.
-
Oxidation: Hydrogen peroxide oxidizes the sulfur atom in the benzothiazole ring to a sulfone group.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride | 80°C | DMF | 72 |
| 2 | 2-Chlorobenzylamine | RT | THF | 68 |
| 3 | (30%) | 50°C | Acetic acid | 85 |
Purification and Analysis
Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as verified by high-performance liquid chromatography (HPLC). X-ray crystallography reveals a monoclinic crystal system with hydrogen bonding between the acetamide NH and sulfone oxygen, stabilizing the solid-state structure.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in dimethyl sulfoxide (DMSO, 48 mg/mL). It remains stable under ambient conditions for six months but degrades in acidic environments (pH < 3), forming chlorobenzylamine and benzothiazole sulfonic acid.
Partition Coefficient
Experimental logP values (octanol/water) of 2.8 indicate moderate lipophilicity, favorable for passive diffusion across biological membranes. This property correlates with enhanced antibacterial activity compared to hydrophilic analogs.
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The chlorobenzyl group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), while the sulfone moiety interferes with folate metabolism.
Enzyme Inhibition
The compound inhibits dihydrofolate reductase (DHFR) with an IC of 12 µM, comparable to trimethoprim (IC = 9 µM). Molecular docking simulations reveal hydrogen bonding between the acetamide carbonyl and DHFR’s Asp27 residue.
Comparative Analysis with Benzothiazole Derivatives
Structural Modifications and Activity
Replacing the chlorobenzyl group with a methyl group (as in N-(2-methylbenzyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide) reduces antibacterial potency (MIC = 32 µg/mL against S. aureus), underscoring the importance of halogen substitution. Conversely, fluorobenzyl analogs exhibit similar activity but higher metabolic stability.
Table 3: Comparative Biological Data
| Compound | MIC (S. aureus) | logP |
|---|---|---|
| N-(2-Chlorobenzyl)-derivative | 8 µg/mL | 2.8 |
| N-(2-Methylbenzyl)-derivative | 32 µg/mL | 2.1 |
| 2-(4-Fluorophenyl)-analog | 12 µg/mL | 3.2 |
Toxicity Profile
The chlorobenzyl derivative shows low cytotoxicity in mammalian cells (CC > 100 µM), whereas non-halogenated analogs exhibit higher toxicity (CC = 45 µM). This selectivity suggests a favorable therapeutic index for further development.
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